molecular formula C12H20ClNO2 B2719979 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1179370-91-2

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2719979
CAS No.: 1179370-91-2
M. Wt: 245.75
InChI Key: OMVCOPVNWZKGGX-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a p-tolyloxy group, and a propan-2-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the reaction of p-tolyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with dimethylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((p-tolyloxy)methyl)phenyl)propan-2-ol
  • 1,1,1-trifluoro-2-(2-((p-tolyloxy)methyl)phenyl)propan-2-ol
  • 2-(4-((p-tolyloxy)methyl)phenyl)propan-2-ol

Uniqueness

1-(Dimethylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and versatility in various applications.

Properties

IUPAC Name

1-(dimethylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-10-4-6-12(7-5-10)15-9-11(14)8-13(2)3;/h4-7,11,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVCOPVNWZKGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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